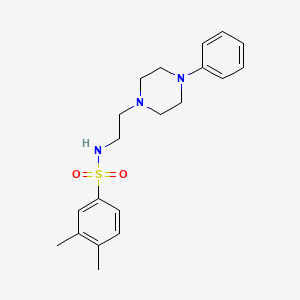

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

3,4-Dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring linked via a sulfonamide group to an ethyl-piperazine moiety bearing a phenyl substituent. The compound’s structure combines a hydrophobic aromatic core with a piperazine group, which is often associated with enhanced bioavailability and receptor-binding capabilities in medicinal chemistry . Piperazine derivatives are known to interact with adrenergic receptors, particularly beta-3 adrenoceptors (β3-AR), which are implicated in metabolic regulation and thermogenesis .

Properties

IUPAC Name |

3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-17-8-9-20(16-18(17)2)26(24,25)21-10-11-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-9,16,21H,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLMIDNBJMWROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Attachment of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution reactions, often using phenyl halides under basic conditions.

Sulfonamide Formation: The final step involves the reaction of the piperazine intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzenesulfonamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the piperazine or benzenesulfonamide moieties .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily studied for its potential as a selective antagonist of the dopamine D4 receptor (D4R). Research indicates that D4R antagonists can play a significant role in treating various neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD). The high affinity and selectivity of 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide for D4R make it a promising candidate for further development in this area .

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been explored to enhance its pharmacological properties. For instance, variations in the piperazine moiety have shown to influence the binding affinity to D4R significantly. Studies have indicated that certain substitutions can improve the selectivity and potency of the compound against other dopamine receptors (D2R and D3R), which is crucial for minimizing side effects associated with non-selective dopamine receptor antagonism .

Neuropharmacology

Dopamine Receptor Interaction

The interactions of 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide with dopamine receptors have been characterized using radioligand binding assays. These studies reveal that the compound exhibits a unique binding profile that could be advantageous in developing drugs targeting specific neurochemical pathways involved in mood regulation and cognitive function .

Functional Assays

Functional assays such as bioluminescence resonance energy transfer (BRET) have been employed to assess the efficacy of this compound in activating or inhibiting D4R signaling pathways. The results indicate that it may serve not only as an antagonist but also as a potential modulator of receptor activity, which could lead to innovative therapeutic strategies .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural properties of 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Comparative Insights

Structural Conformation and Torsional Effects The 3,4-dimethyl substitution in the target compound contrasts with 2,4-dimethyl analogs (e.g., ), which exhibit distinct torsional angles between the sulfonamide and aromatic rings. For example, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide shows a C1–SO2–NH–C7 torsion angle of -48.3°, leading to a tilted orientation (72.0° between aromatic rings) . Such conformational differences may influence receptor-binding geometry and intermolecular interactions.

Pharmacological Targeting Piperazine-containing sulfonamides are often associated with β3-AR agonism, as seen in , where β3-AR agonists showed efficacy in animal models of obesity and diabetes. However, species-specific receptor differences (e.g., human vs. rat β3-AR) limit translational success. The target compound’s 4-phenylpiperazine group may improve human β3-AR affinity compared to earlier agonists like CL 316,243, which exhibit low efficacy in humans .

Synthetic Accessibility

- The synthesis of the target compound likely follows a route similar to , involving sulfonyl chloride intermediates and amine coupling. However, the use of 4-phenylpiperazine instead of p-toluidine introduces challenges in regioselectivity and purification due to the bulkier amine .

Species-Specific Efficacy

- highlights a critical limitation: β3-AR agonists effective in rodents often fail in humans due to receptor heterogeneity. The target compound’s design must address this by optimizing selectivity for the human β3-AR, which has lower agonist efficacy compared to the rat receptor .

Biological Activity

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a benzenesulfonamide core and a piperazine moiety, which are critical for its pharmacological properties. The compound is primarily studied for its interactions with biological macromolecules and its therapeutic potential, particularly as an acetylcholinesterase inhibitor.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- IUPAC Name : 3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

- Molecular Formula : C20H27N3O2S

- CAS Number : 1049387-69-0

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Intermediate : Cyclization reactions involving 1,2-diamine derivatives.

- Attachment of the Phenyl Group : Nucleophilic substitution reactions using phenyl halides.

- Sulfonamide Formation : Reaction with sulfonyl chloride derivatives.

The primary mechanism of action for 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s.

Pharmacological Studies

Research has demonstrated various biological activities associated with this compound:

- Anticonvulsant Activity : Similar piperazine derivatives have shown anticonvulsant properties in animal models, suggesting potential applications in epilepsy treatment .

- Anticancer Potential : Studies indicate that modifications of piperazine derivatives can lead to compounds with significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .

- Inhibition of Acetylcholinesterase : Research has shown that certain piperazine derivatives can inhibit human acetylcholinesterase effectively, which is crucial for developing treatments for Alzheimer's disease .

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated a series of piperazine derivatives for their ability to inhibit acetylcholinesterase. The results indicated that compounds with specific structural modifications exhibited enhanced inhibitory activity, suggesting that 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide could be optimized for better efficacy against Alzheimer's disease .

Case Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, certain analogs showed IC50 values in the micromolar range against MCF-7 cells, indicating that structural modifications could enhance anticancer activity .

Data Table: Biological Activities and IC50 Values

| Compound Name | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | High |

| Compound B | A549 | 0.11 | Moderate |

| 3,4-Dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide | MCF-7 | TBD | TBD |

Q & A

Q. What are the critical considerations for synthesizing 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide with high purity?

The synthesis involves multi-step reactions, including sulfonamide coupling and piperazine derivatization. Key steps include:

- Sulfonylation : Reacting 3,4-dimethylbenzenesulfonyl chloride with a primary amine (e.g., 2-(4-phenylpiperazin-1-yl)ethylamine) under basic conditions (e.g., triethylamine in dry dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity. Monitor by TLC and HPLC .

- Yield optimization : Control reaction temperature (0–5°C during sulfonylation) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?

- NMR : Use - and -NMR to confirm substituent positions (e.g., methyl groups at C3/C4 of benzene, piperazine ethyl linkage). -NMR peaks for piperazine protons appear at δ 2.5–3.5 ppm .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for : 371.16 g/mol) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity and stability under ambient conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate its activity as a phosphodiesterase (PDE) inhibitor?

- Enzyme assays : Use recombinant PDE isoforms (e.g., PDE4B) with fluorescent cAMP analogs (e.g., 3’,5’-cyclic nucleotide phosphate). Measure IC values via dose-response curves .

- Control experiments : Include rolipram (PDE4 inhibitor) as a positive control and DMSO vehicle for baseline activity .

- Data interpretation : Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. How should contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions may arise from:

- Solubility issues : Test solubility in DMSO/PBS and adjust assay buffers (e.g., 0.1% Tween-20) to prevent aggregation .

- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., N-dealkylation of piperazine) .

- Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to validate selectivity .

Q. What computational strategies predict binding modes to serotonin/dopamine receptors?

- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT, PDB ID: 6WGT). Focus on key interactions (e.g., sulfonamide oxygen with Lysine residues) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) and hydrogen bond occupancy .

- Free energy calculations : Apply MM/GBSA to rank binding affinities compared to known antagonists (e.g., aripiprazole) .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction conditions for scale-up without compromising yield?

- Continuous flow synthesis : Use microreactors to enhance mixing and heat transfer during sulfonylation (residence time: 5–10 min) .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate formation and automate pH adjustment .

Q. What strategies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.